(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with 2-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
N-Acetyl-L-tryptophan: A tryptophan-related compound with similar structural features.
Uniqueness
What sets (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClFN2O3S |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
(5E)-3-[(3-chloro-4-methoxyanilino)methyl]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-25-15-7-6-12(9-13(15)19)21-10-22-17(23)16(26-18(22)24)8-11-4-2-3-5-14(11)20/h2-9,21H,10H2,1H3/b16-8+ |
InChI Key |
USBHHIWNFBWBMC-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O)Cl |
Origin of Product |
United States |
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